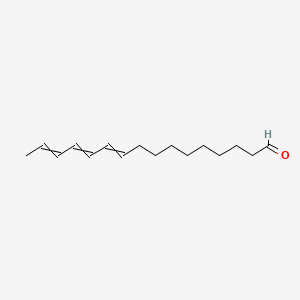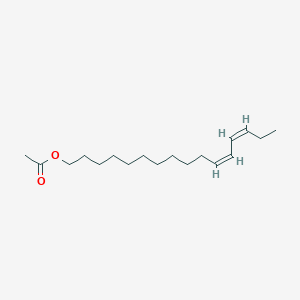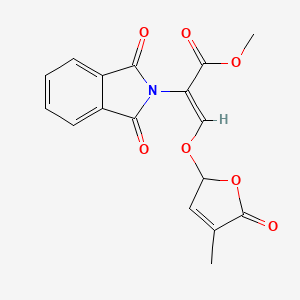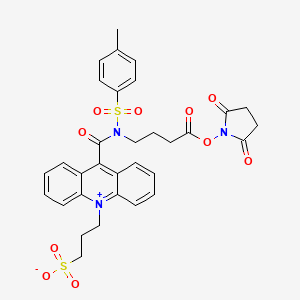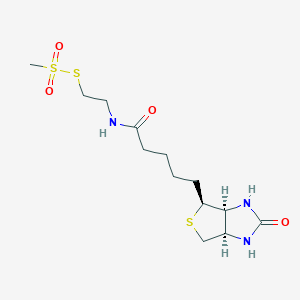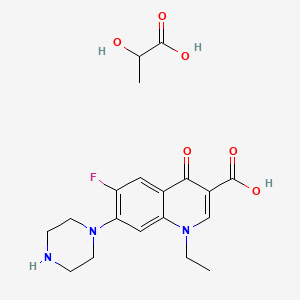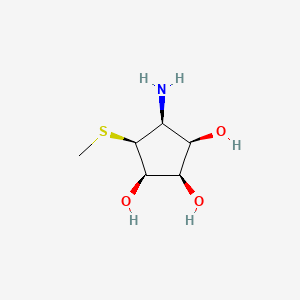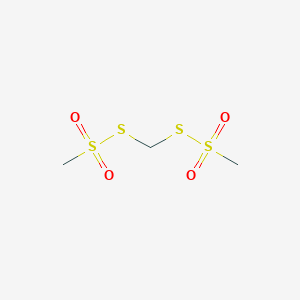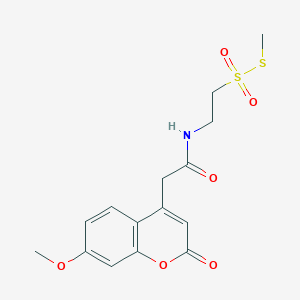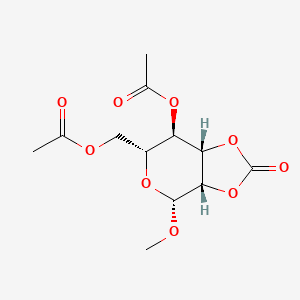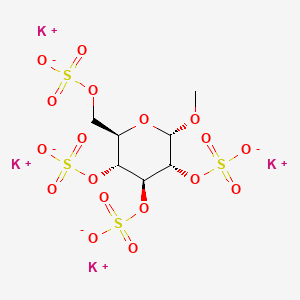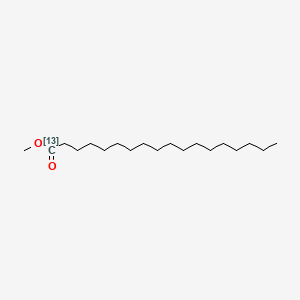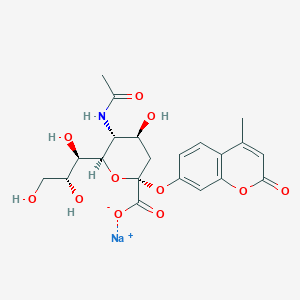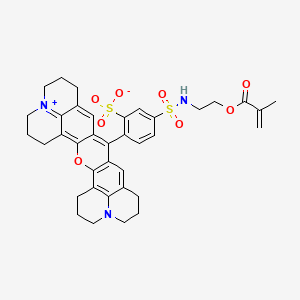
Texas Red-甲基丙烯酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Texas Red-methacrylate is a compound that combines the fluorescent dye Texas Red with a methacrylate group. Texas Red is a red-emitting dye used extensively in fluorescence microscopy, flow cytometry, and molecular biology due to its bright signal and photostability . The methacrylate group allows for polymerization, making Texas Red-methacrylate useful in various applications, including labeling and imaging in biological research.
科学研究应用
Texas Red-methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent polymers for various analytical applications.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.
Industry: Applied in the development of fluorescent materials for sensors and other analytical devices.
作用机制
Target of Action
Texas Red-Methacrylate, also known as Sulforhodamine 101 acid chloride, is primarily used in cellular imaging applications . It is commonly conjugated to antibodies and proteins, which serve as its primary targets . These targets play a crucial role in visualizing specific cellular components and genetic material in complex biological samples .
Mode of Action
The compound interacts with its targets (antibodies and proteins) through a process known as conjugation . This involves the formation of a covalent bond between the Texas Red-Methacrylate and the target molecule, enabling the compound to bind to specific antigens in the cell .
Biochemical Pathways
Once conjugated to its target, Texas Red-Methacrylate can be used to highlight specific sequences of DNA or RNA, acting as a molecular beacon . It can also be used in fluorescence microscopy applications, and in immunohistochemistry . This allows for the visualization of specific cellular components and the tracking of biochemical pathways within the cell .
Pharmacokinetics
The pharmacokinetic properties of Texas Red-Methacrylate are largely determined by its chemical structure. The compound is susceptible to hydrolysis and has low solubility in water, which may complicate its conjugation to some biomolecules . The sulfonyl chloride group of unreacted texas red molecules hydrolyses to sulfonate in water, making the molecule very water-soluble and easy to wash out selectively .
Result of Action
The result of Texas Red-Methacrylate’s action is the production of bright, red-fluorescent signals that can be detected under a microscope . These signals allow for the visualization of specific cellular components, such as the cytoskeleton, and the identification of specific genetic material within complex biological samples .
Action Environment
The action of Texas Red-Methacrylate can be influenced by various environmental factors. For instance, its photostability can be affected by the presence of buffer or antifade solutions . Additionally, the compound’s fluorescence detection can be environmentally insensitive, making it ideal for imaging and other applications requiring increased sensitivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Texas Red-methacrylate involves the conjugation of Texas Red dye with a methacrylate group. This can be achieved through a reaction between Texas Red sulfonyl chloride and a methacrylate compound in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Texas Red-methacrylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions: Texas Red-methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers that can be used in various applications.
Substitution Reactions: The sulfonyl chloride group in Texas Red can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as 2,2’-azobisisobutyronitrile (AIBN) are commonly used in the polymerization of methacrylates.
Substitution Reactions: Bases like triethylamine are used to facilitate nucleophilic substitution reactions.
Major Products:
相似化合物的比较
Texas Red-X succinimidyl ester: A derivative of Texas Red with an additional spacer for improved conjugation.
Alexa Fluor 594: A dye with similar spectral properties and quantum yield to Texas Red but with greater photostability.
Uniqueness: Texas Red-methacrylate is unique due to its combination of fluorescent properties and polymerizable methacrylate group. This allows for the creation of fluorescent polymers with a wide range of applications in imaging and detection .
By combining the bright fluorescence of Texas Red with the versatile methacrylate group, Texas Red-methacrylate stands out as a valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
5-[2-(2-methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N3O8S2/c1-22(2)37(41)47-18-13-38-49(42,43)25-11-12-26(31(21-25)50(44,45)46)32-29-19-23-7-3-14-39-16-5-9-27(33(23)39)35(29)48-36-28-10-6-17-40-15-4-8-24(34(28)40)20-30(32)36/h11-12,19-21,38H,1,3-10,13-18H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHEKLPCWRVCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N3O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858445 |
Source


|
| Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-75-0 |
Source


|
| Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
